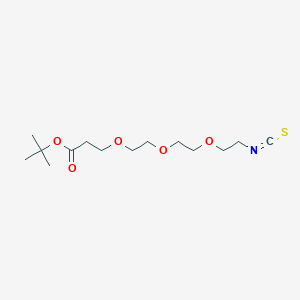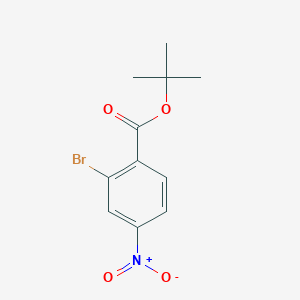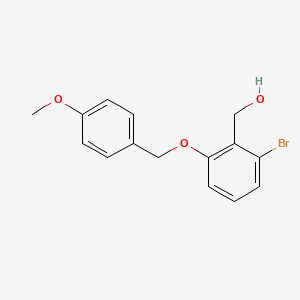
(2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol is an organic compound that features a bromine atom, a methoxybenzyl group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol typically involves the protection of hydroxyl groups using boronic esters, followed by selective functionalization. One common method includes the use of phenylboronic esters as intermediates, which allows for the installation of para-methoxybenzyl (PMB) ether groups under mild conditions . The reaction conditions often involve the use of acyl, silyl ether, and PMB ether groups to glycoside substrates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of boronic ester protection and subsequent functionalization can be scaled up for industrial applications, ensuring efficient and practical protocols for selective functionalization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, phenylmethanol derivatives, and various substituted phenylmethanol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with specific biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol involves its interaction with various molecular targets and pathways. The bromine atom and methoxybenzyl group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-methoxybenzyl)phenylmethanol: Similar structure but with a different position of the methoxy group.
(2-Bromo-4-methoxybenzyl)phenylmethanol: Another positional isomer with the methoxy group in the 4-position.
(2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)ethanol: Similar compound with an ethanol group instead of a methanol group.
Uniqueness
(2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol is unique due to its specific arrangement of functional groups, which allows for selective reactions and applications in various fields. Its combination of a bromine atom, methoxybenzyl group, and phenylmethanol moiety provides a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
[2-bromo-6-[(4-methoxyphenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-12-7-5-11(6-8-12)10-19-15-4-2-3-14(16)13(15)9-17/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBFRRGHIIOKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
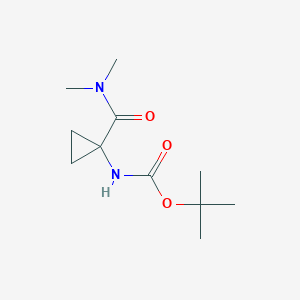
![8-Chloroimidazo[1,2-a]pyridin-6-amine](/img/structure/B8131873.png)
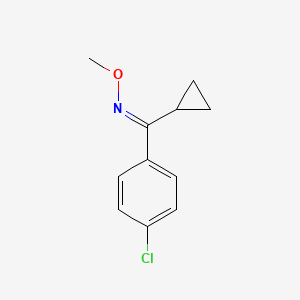
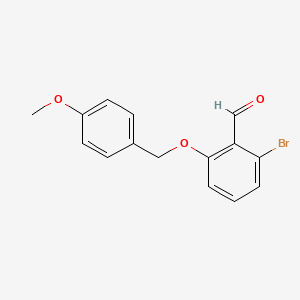
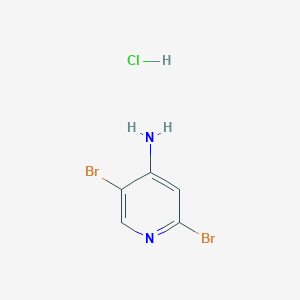

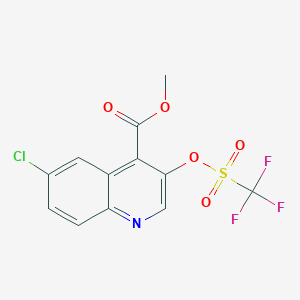
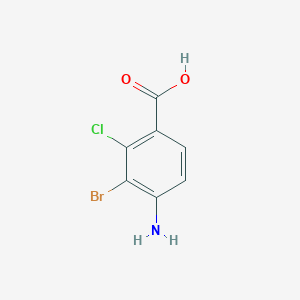
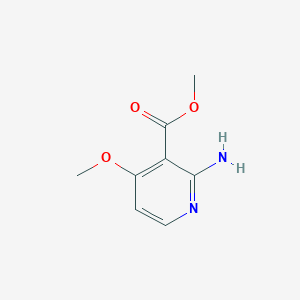
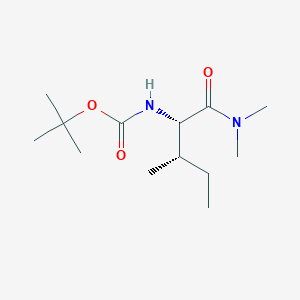
![Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B8131939.png)

